molecular formula C16H14Cl2N2O6S B6262333 2,4-dichloro-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}benzoic acid CAS No. 795293-18-4

2,4-dichloro-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}benzoic acid

Cat. No. B6262333
CAS RN: 795293-18-4
M. Wt: 433.3
InChI Key:
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Description

2,4-Dichloro-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}benzoic acid, also known as DCFPBS, is an organic compound used in a wide variety of scientific research applications. DCFPBS is a type of carboxylic acid, and it is a white, odorless solid at room temperature. It is soluble in many organic solvents and is relatively stable to heat and light. DCFPBS has been used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, as a catalyst in organic synthesis, and as an inhibitor of enzymes.

Scientific Research Applications

2,4-dichloro-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}benzoic acid has a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as an inhibitor of enzymes, and as a precursor in the synthesis of pharmaceuticals. 2,4-dichloro-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}benzoic acid has also been used in the synthesis of metal-organic frameworks (MOFs). MOFs are porous crystalline materials that have a wide variety of applications, such as in drug delivery, catalysis, and gas storage.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}benzoic acid is not well understood. It is believed that 2,4-dichloro-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}benzoic acid acts as an acid-base catalyst, which helps to facilitate the reaction of other molecules. It is also believed that 2,4-dichloro-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}benzoic acid can act as a proton donor, which helps to facilitate the transfer of protons from one molecule to another.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-dichloro-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}benzoic acid are not well understood. It is believed that 2,4-dichloro-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}benzoic acid can act as a proton donor, which can help to facilitate the transfer of protons from one molecule to another. It is also believed that 2,4-dichloro-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}benzoic acid can act as an acid-base catalyst, which can help to facilitate the reaction of other molecules.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4-dichloro-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}benzoic acid in lab experiments is that it is relatively stable to heat and light. Additionally, it is soluble in many organic solvents, which makes it easy to use in a variety of experiments. However, one limitation of using 2,4-dichloro-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}benzoic acid in lab experiments is that it can be difficult to obtain in large quantities. Additionally, the mechanism of action of 2,4-dichloro-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}benzoic acid is not well understood, which can make it difficult to predict its effects in certain experiments.

Future Directions

There are a number of potential future directions in which 2,4-dichloro-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}benzoic acid can be used. One potential application is in the synthesis of pharmaceuticals, as 2,4-dichloro-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}benzoic acid can act as a precursor in the synthesis of certain drugs. Additionally, 2,4-dichloro-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}benzoic acid can be used in the synthesis of metal-organic frameworks (MOFs), which have a wide variety of applications, such as in drug delivery, catalysis, and gas storage. 2,4-dichloro-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}benzoic acid can also be used in the synthesis of organic materials, such as polymers and dyes, which have a wide variety of applications. Finally, 2,4-dichloro-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}benzoic acid can be used as an inhibitor of enzymes, which can be used to study the role of enzymes in various biochemical processes.

Synthesis Methods

2,4-dichloro-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}benzoic acid can be synthesized using a variety of methods. One method is to react 4-chlorobenzoyl chloride with furan-2-carboxylic acid and piperazine in the presence of a base, such as sodium hydroxide. This reaction results in the formation of 2,4-dichloro-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}benzoic acid. The reaction can be carried out at room temperature, and the reaction time is typically around one hour.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2,4-dichloro-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}benzoic acid' involves the reaction of 2,4-dichloro-5-nitrobenzoic acid with furan-2-carbonyl chloride to form 2,4-dichloro-5-{[4-(furan-2-carbonyl)nitro]sulfonyl}benzoic acid. This intermediate is then reduced to 2,4-dichloro-5-{[4-(furan-2-carbonyl)amino]sulfonyl}benzoic acid using a reducing agent such as iron powder. Finally, the piperazine derivative, 1-(4-piperazinylsulfonyl)-4-(2-furanylcarbonyl)piperazine, is coupled with the intermediate to form the target compound.", "Starting Materials": [ "2,4-dichloro-5-nitrobenzoic acid", "furan-2-carbonyl chloride", "reducing agent (e.g. iron powder)", "1-(4-piperazinylsulfonyl)-4-(2-furanylcarbonyl)piperazine" ], "Reaction": [ "2,4-dichloro-5-nitrobenzoic acid is reacted with furan-2-carbonyl chloride in the presence of a base such as triethylamine to form 2,4-dichloro-5-{[4-(furan-2-carbonyl)nitro]sulfonyl}benzoic acid.", "The nitro group in the intermediate is reduced to an amino group using a reducing agent such as iron powder in the presence of a solvent such as ethanol to form 2,4-dichloro-5-{[4-(furan-2-carbonyl)amino]sulfonyl}benzoic acid.", "The piperazine derivative, 1-(4-piperazinylsulfonyl)-4-(2-furanylcarbonyl)piperazine, is coupled with the intermediate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the target compound, 2,4-dichloro-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}benzoic acid." ] }

CAS RN

795293-18-4

Product Name

2,4-dichloro-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}benzoic acid

Molecular Formula

C16H14Cl2N2O6S

Molecular Weight

433.3

Purity

95

Origin of Product

United States

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